molecular formula C22H24N4O2S B14972298 2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B14972298
M. Wt: 408.5 g/mol
InChI Key: ZEJONQVBQHPVSQ-UHFFFAOYSA-N
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Description

2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl and dimethyl groups. The final step involves the formation of the acetylamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
  • 1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a pyrido[2,3-d]pyrimidine core with cyclopropyl and dimethyl groups makes it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-(1-cyclopropyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O2S/c1-12-5-6-16(10-13(12)2)24-18(27)11-29-22-25-21(28)19-14(3)9-15(4)23-20(19)26(22)17-7-8-17/h5-6,9-10,17H,7-8,11H2,1-4H3,(H,24,27)

InChI Key

ZEJONQVBQHPVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2C4CC4)N=C(C=C3C)C)C

Origin of Product

United States

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